molecular formula C21H17NO8 B2721744 1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate CAS No. 317327-59-6

1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate

Cat. No.: B2721744
CAS No.: 317327-59-6
M. Wt: 411.366
InChI Key: WHJBQQFDMXKQEF-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one structure, which is a key component in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid derivatives with chromen-2-one derivatives. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromen-3-carboxylic acid with dimethyl terephthalate in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted ester derivatives.

Scientific Research Applications

Dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-(6-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The chromen-2-one structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: Another coumarin derivative with similar biological activities.

    4-Methylcoumarin: Known for its use in organic synthesis and medicinal chemistry.

    7-Methylcoumarin: Studied for its potential therapeutic effects.

Uniqueness

Dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chromen-2-one core with a terephthalate ester makes it a versatile compound in various research fields.

Properties

IUPAC Name

dimethyl 2-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO8/c1-27-13-5-7-17-12(8-13)9-15(21(26)30-17)18(23)22-16-10-11(19(24)28-2)4-6-14(16)20(25)29-3/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJBQQFDMXKQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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